molecular formula C21H24N2O4 B244115 Ethyl 5-[(4-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate

Ethyl 5-[(4-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate

Cat. No. B244115
M. Wt: 368.4 g/mol
InChI Key: XJXLSKQHSZCECE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-[(4-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate, also known as EMB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. EMB belongs to the class of benzamide derivatives and has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of Ethyl 5-[(4-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate is not fully understood, but it is believed to act through multiple pathways. In cancer cells, Ethyl 5-[(4-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate has been shown to inhibit the activity of enzymes involved in cell proliferation and induce apoptosis, or programmed cell death. In inflammation, Ethyl 5-[(4-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory response. In neurodegenerative diseases, Ethyl 5-[(4-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate has been shown to protect neurons from oxidative stress and reduce the production of amyloid beta, a protein that forms plaques in the brains of Alzheimer's patients.
Biochemical and Physiological Effects
Ethyl 5-[(4-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate has been found to have various biochemical and physiological effects. In cancer cells, Ethyl 5-[(4-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate has been shown to reduce cell proliferation, induce apoptosis, and inhibit the activity of enzymes involved in cancer progression. In inflammation, Ethyl 5-[(4-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate has been found to reduce the production of inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative diseases, Ethyl 5-[(4-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate has been shown to protect neurons from oxidative stress and reduce the production of amyloid beta.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 5-[(4-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate in lab experiments is its relatively simple synthesis process, which allows for large-scale production. Ethyl 5-[(4-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate has also been found to be stable under various conditions, making it suitable for long-term storage. However, one limitation of using Ethyl 5-[(4-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate is its low solubility in water, which may require the use of organic solvents in experiments.

Future Directions

There are several future directions for research on Ethyl 5-[(4-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate. In cancer research, further studies are needed to determine the efficacy of Ethyl 5-[(4-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate in vivo and its potential use in combination with other chemotherapy agents. In inflammation, future research could focus on the development of Ethyl 5-[(4-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate derivatives with improved solubility and bioavailability. In neurodegenerative diseases, future studies could investigate the potential use of Ethyl 5-[(4-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate in animal models and its effect on cognitive function.
Conclusion
In conclusion, Ethyl 5-[(4-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate is a synthetic compound that has shown promising results in various scientific studies related to cancer, inflammation, and neurodegenerative diseases. The synthesis of Ethyl 5-[(4-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate is relatively simple, and it has been found to have various biochemical and physiological effects. While there are limitations to using Ethyl 5-[(4-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate in lab experiments, its potential therapeutic properties make it a promising candidate for further research.

Synthesis Methods

The synthesis of Ethyl 5-[(4-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate involves the reaction of 4-methylbenzoyl chloride with 2-amino-5-ethylbenzoic acid in the presence of a base to form the intermediate compound, which is then reacted with morpholine and ethyl chloroformate to yield the final product, Ethyl 5-[(4-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate. The synthesis process is relatively simple and can be carried out on a large scale.

Scientific Research Applications

Ethyl 5-[(4-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate has been extensively studied for its potential therapeutic properties. In cancer research, Ethyl 5-[(4-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. Ethyl 5-[(4-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate has also been found to have anti-inflammatory properties and can reduce the production of inflammatory cytokines in various cell types. In addition, Ethyl 5-[(4-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate has shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

ethyl 5-[(4-methylbenzoyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C21H24N2O4/c1-3-27-21(25)18-14-17(8-9-19(18)23-10-12-26-13-11-23)22-20(24)16-6-4-15(2)5-7-16/h4-9,14H,3,10-13H2,1-2H3,(H,22,24)

InChI Key

XJXLSKQHSZCECE-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)C)N3CCOCC3

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)C)N3CCOCC3

Origin of Product

United States

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